molecular formula C11H14INOS B13800621 3-Ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide CAS No. 76328-38-6

3-Ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B13800621
CAS No.: 76328-38-6
M. Wt: 335.21 g/mol
InChI Key: NMJOSVDNYMJWNS-UHFFFAOYSA-M
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Description

2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE is a chemical compound with the molecular formula C11H14INOS and a molecular weight of 335.2 g/mol. It is a benzothiazolium salt, characterized by the presence of a benzothiazole ring system substituted with methyl, ethyl, and methoxy groups, and an iodide counterion. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE typically involves the condensation of 3-ethyl-2-methylbenzothiazole salts with p-substituted benzaldehydes. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid (HCl) or acetic acid (AcOH) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the benzothiazolium ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride (Cl-) or bromide (Br-).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is employed in biological studies to investigate the interactions between small molecules and biological macromolecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE involves its interaction with specific molecular targets and pathways. The compound’s benzothiazolium ring system allows it to participate in various electronic and chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.

Comparison with Similar Compounds

2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE can be compared with other benzothiazolium salts, such as:

    3-Methylbenzothiazolium Iodide: Similar in structure but lacks the ethyl and methoxy substituents, resulting in different electronic properties.

    2-Styryl-3-ethylbenzothiazolium Iodide: Contains a styryl group, which alters its chemical reactivity and applications.

The uniqueness of 2-METHYL-3-ETHYL-6-METHOXY BENZOTHIAZOLIUM IODIDE lies in its specific substituents, which confer distinct electronic and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

76328-38-6

Molecular Formula

C11H14INOS

Molecular Weight

335.21 g/mol

IUPAC Name

3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C11H14NOS.HI/c1-4-12-8(2)14-11-7-9(13-3)5-6-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

NMJOSVDNYMJWNS-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC(=C2)OC)C.[I-]

Origin of Product

United States

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